

An In-Depth Technical Guide to the Physicochemical Properties of Epalrestat-d5

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Epalrestat-d5 is the deuterated analog of Epalrestat, a non-competitive and reversible inhibitor of the aldose reductase enzyme.[1] It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Epalrestat, a drug employed in the management of diabetic neuropathy. The incorporation of five deuterium atoms on the phenyl ring provides a distinct mass signature for mass spectrometry-based quantification, without significantly altering its chemical properties.[2] This guide provides a comprehensive overview of the known physicochemical properties of **Epalrestat-d5**, detailed experimental protocols for their determination, and a visualization of its relevant biological pathway.

Physicochemical Properties

The core physicochemical properties of **Epalrestat-d5** are summarized in the table below. These properties are crucial for its application in analytical methodologies and for understanding its behavior in biological systems.



Property	Value	Reference
Chemical Name	(5Z)-5-[(2E)-2-Methyl-3- (phenyl-d5)-2-propen-1- ylidene]-4-oxo-2-thioxo-3- thiazolidineacetic acid	[3]
Molecular Formula	C15H8D5NO3S2	[4][5]
Molecular Weight	324.43 g/mol	[2][4]
Appearance	Orange Solid	[6]
Melting Point	>223°C (decomposition)	[6]
Solubility	Slightly soluble in DMSO and Methanol	[5][6]
Purity	≥99% deuterated forms (d1-d5)	[5]
Storage Temperature	-20°C	[4]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of **Epalrestat-d5**. These protocols are based on established analytical techniques for Epalrestat and other small molecules, adapted for the deuterated analog.

Melting Point Determination

Objective: To determine the temperature at which **Epalrestat-d5** transitions from a solid to a liquid phase.

Methodology:

- Sample Preparation: A small amount of finely powdered Epalrestat-d5 is packed into a capillary tube to a height of 3-4 mm.[7]
- Instrumentation: A calibrated digital melting point apparatus is used.
- Procedure:



- The capillary tube containing the sample is placed in the heating block of the apparatus.
- The temperature is ramped at a rate of 10°C per minute to approach the expected melting point, and then the heating rate is reduced to 1-2°C per minute for precise measurement.
 [8]
- The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded.[9] The process is repeated to ensure accuracy.

Solubility Assessment

Objective: To determine the solubility of **Epalrestat-d5** in various solvents.

Methodology:

- Sample Preparation: An excess amount of **Epalrestat-d5** is added to a known volume of the solvent (e.g., DMSO, methanol, water) in a sealed vial.
- Equilibration: The vials are agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]
- Phase Separation: The saturated solution is filtered through a 0.22 μm syringe filter to remove any undissolved solid.
- Quantification: The concentration of Epalrestat-d5 in the filtrate is determined using a
 validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with
 UV detection or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Objective: To assess the purity of **Epalrestat-d5** and to quantify its concentration in solution.

Methodology:



- Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.5% ammonium acetate, pH adjusted to 3.0 with o-phosphoric acid) and organic solvents (e.g., methanol and acetonitrile) in a specific ratio (e.g., 40:40:20 v/v/v).[11]
- Flow Rate: A constant flow rate, typically 1.0 mL/min.
- Detection: UV detection at a wavelength of 293 nm.[11]
- Procedure:
 - A standard solution of Epalrestat-d5 of known concentration is prepared and injected into the HPLC system to determine its retention time.
 - The sample solution is then injected.
 - The purity is assessed by examining the chromatogram for the presence of any impurity peaks. The area of the main peak relative to the total area of all peaks gives an indication of purity.
 - For quantification, a calibration curve is generated using a series of standard solutions of known concentrations. The concentration of the sample is then determined by comparing its peak area to the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Objective: To confirm the identity and accurately quantify **Epalrestat-d5**, particularly in complex matrices. As **Epalrestat-d5** is primarily used as an internal standard, this method is crucial for its application.

Methodology:

Instrumentation: An LC system coupled to a tandem mass spectrometer.



- Chromatographic Conditions: Similar to the HPLC method described above.
- Mass Spectrometry Settings:
 - Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.
 - Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor a specific precursor-to-product ion transition for Epalrestat-d5. Given the molecular weight of 324.43, the precursor ion [M-H]⁻ would be approximately m/z 323.4. The specific product ions would be determined through infusion experiments. For the non-deuterated Epalrestat (MW 319.4), a common transition is m/z 318 → 58.[12]

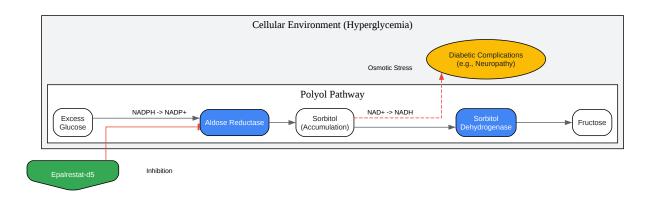
Procedure:

- The sample is introduced into the LC-MS/MS system.
- The retention time and the specific mass transition confirm the identity of **Epalrestat-d5**.
- Quantification is achieved by comparing the peak area of the analyte's MRM transition to that of a known amount of a suitable internal standard (if not using **EpaIrestat-d5** as the internal standard itself).

Mechanism of Action: Aldose Reductase Inhibition

Epalrestat functions by inhibiting the enzyme aldose reductase, which is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes overactive, leading to the accumulation of sorbitol. This accumulation is implicated in the pathogenesis of diabetic complications, such as neuropathy. By blocking aldose reductase, Epalrestat prevents the conversion of excess glucose to sorbitol.





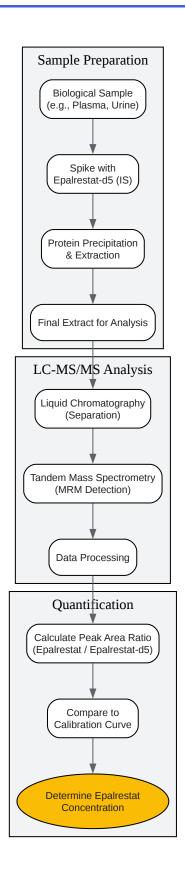
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Caption: Mechanism of action of **Epalrestat-d5** via inhibition of the aldose reductase enzyme in the polyol pathway.

Experimental Workflow for Quantification using Epalrestat-d5 as an Internal Standard

The primary application of **Epalrestat-d5** is as an internal standard for the accurate quantification of Epalrestat in biological samples. The following diagram illustrates a typical experimental workflow.





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Caption: Workflow for the quantification of Epalrestat using **Epalrestat-d5** as an internal standard via LC-MS/MS.

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